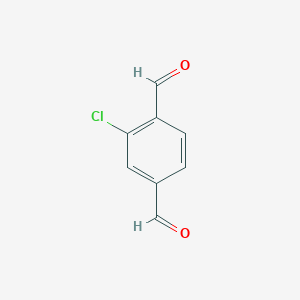
Methyl 4-(2,4-difluorophenyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-(2,4-difluorophenyl)butanoate” is a chemical compound with the CAS Number: 1509001-25-5 . It has a molecular weight of 214.21 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H12F2O2/c1-15-11(14)4-2-3-8-5-6-9(12)7-10(8)13/h5-7H,2-4H2,1H3 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 214.21 .Wissenschaftliche Forschungsanwendungen
Methyl 4-(2,4-difluorophenyl)butanoateenylmethyl butyrate has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals and agrochemicals, and as a model compound for studying the structure and reactivity of organic molecules. It has also been used in the synthesis of fluorinated analogs of natural products, such as alkaloids and terpenes, and as a reactant in organic syntheses.
Wirkmechanismus
The mechanism of action of Methyl 4-(2,4-difluorophenyl)butanoateenylmethyl butyrate is not fully understood. However, it is believed to act as a nucleophile in organic synthesis reactions, by attacking electrophilic centers in substrates. This reaction can be used to form carbon-carbon bonds, as well as other types of bonds, such as carbon-nitrogen and carbon-oxygen bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 4-(2,4-difluorophenyl)butanoateenylmethyl butyrate have not been extensively studied. However, it is believed to have some biological activity, as it has been used in the synthesis of various compounds with known biological activities.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of Methyl 4-(2,4-difluorophenyl)butanoateenylmethyl butyrate is its low cost and ready availability. It can be easily synthesized in the laboratory and is a useful intermediate in the synthesis of various compounds. However, it is important to note that the reaction conditions must be carefully controlled to ensure that the product is of the desired purity.
Zukünftige Richtungen
In the future, Methyl 4-(2,4-difluorophenyl)butanoateenylmethyl butyrate may be used in the synthesis of more complex compounds, such as fluorinated natural products and pharmaceuticals. It may also be used to study the structure and reactivity of organic molecules, as well as the mechanism of action of various compounds. Additionally, it may be used to develop new methods for the synthesis of organic compounds, or to improve existing methods. Finally, it may be used in the synthesis of compounds with known biological activities, such as antibiotics, anti-cancer agents, and insecticides.
Synthesemethoden
The synthesis of Methyl 4-(2,4-difluorophenyl)butanoateenylmethyl butyrate can be achieved through two different methods. The first method is an esterification reaction between 4-(2,Methyl 4-(2,4-difluorophenyl)butanoateenyl)methanol and butyric acid. This reaction requires the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is typically conducted in an inert solvent, such as dichloromethane or toluene. The second method involves the reaction of 4-(2,Methyl 4-(2,4-difluorophenyl)butanoateenyl)methanol with butyraldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 4-(2,4-difluorophenyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-15-11(14)4-2-3-8-5-6-9(12)7-10(8)13/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCGMXDYCWMABY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

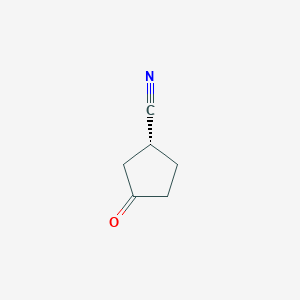

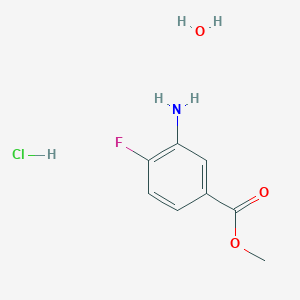

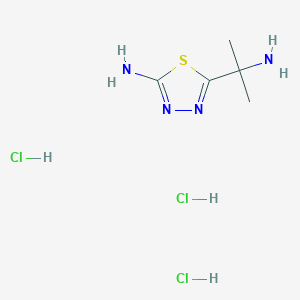
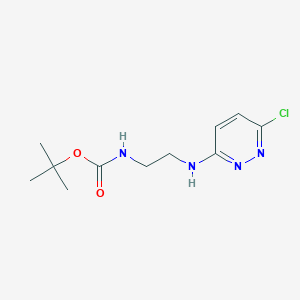
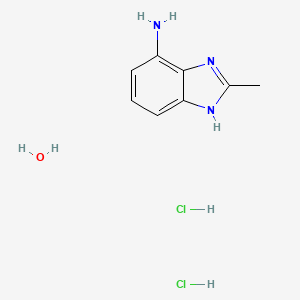


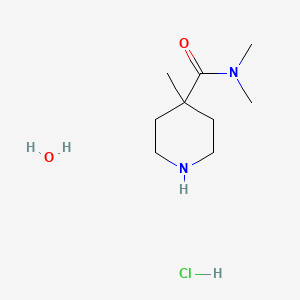
![tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate; 95%](/img/structure/B6351812.png)

